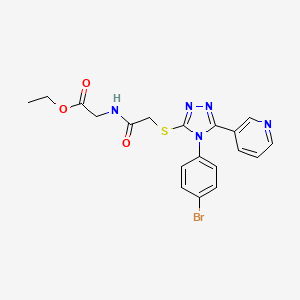![molecular formula C18H17N5O3S B12028634 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid CAS No. 624725-31-1](/img/structure/B12028634.png)
2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid is an organic compound with the molecular formula C18H17N5O3S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazone Linkage: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to form the hydrazone linkage.
Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted ethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its triazole ring is known for its antimicrobial properties, suggesting possible applications in the development of new antibiotics or antifungal agents.
Medicine
The compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for versatile applications in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions. The hydrazone linkage may also play a role in its bioactivity, interacting with nucleophiles or electrophiles in the biological environment.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(E)-[[3-(4-Methoxyphenyl)-5-sulfanyliden-1H-1,2,4-triazol-4-yl]hydrazinyliden]methyl]benzoesäure
- 2-[(E)-[[3-(4-Methylphenyl)-5-sulfanyliden-1H-1,2,4-triazol-4-yl]hydrazinyliden]methyl]benzoesäure
- 2-[(E)-[[3-(4-Chlorphenyl)-5-sulfanyliden-1H-1,2,4-triazol-4-yl]hydrazinyliden]methyl]benzoesäure
Einzigartigkeit
Die Einzigartigkeit von 2-[(E)-[[3-(4-Ethoxyphenyl)-5-sulfanyliden-1H-1,2,4-triazol-4-yl]hydrazinyliden]methyl]benzoesäure liegt in ihren spezifischen funktionellen Gruppen und ihrer Anordnung. Die Ethoxygruppe verleiht im Vergleich zu anderen Substituenten wie Methoxy- oder Methylgruppen unterschiedliche elektronische und sterische Eigenschaften. Dies kann die Reaktivität der Verbindung und ihre Interaktion mit biologischen Zielstrukturen beeinflussen, wodurch sie zu einem wertvollen Molekül für weitere Forschung und Entwicklung wird.
Eigenschaften
CAS-Nummer |
624725-31-1 |
|---|---|
Molekularformel |
C18H17N5O3S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H17N5O3S/c1-2-26-14-9-7-12(8-10-14)16-20-21-18(27)23(16)22-19-11-13-5-3-4-6-15(13)17(24)25/h3-11,22H,2H2,1H3,(H,21,27)(H,24,25)/b19-11+ |
InChI-Schlüssel |
HKBZSUSXZOQFEY-YBFXNURJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028558.png)

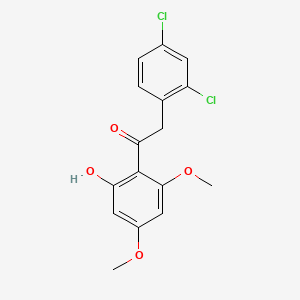
![(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028580.png)
![7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028585.png)
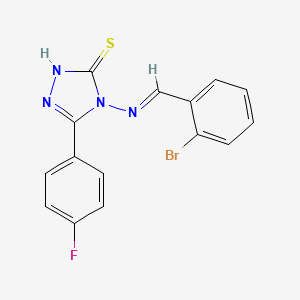
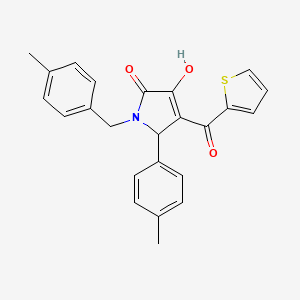
![(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028602.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
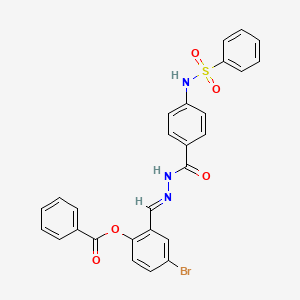
![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)
